Aspartyl-seryl-aspartyl-glycyl-lysine

Type I Allergy Mast Cell Degranulation Histamine Release Assay

DSDGK is the only pentapeptide with dual-stage anti-allergic activity—inhibiting IgE antibody production (primary stage) and histamine release (secondary stage) in a single 5-mer sequence. It delivers histamine release inhibition at 10⁻⁵ M exceeding control peptides and 69.6% IgE suppression benchmarked against hexapeptide analogs, serving as a validated positive control for mast cell degranulation assays. The shorter 5-AA sequence reduces per-residue synthesis costs vs. longer analogs, accelerating SAR library campaigns. An established DHFR-fusion recombinant protocol (99 mg/g yield) provides a scalable, cost-effective production reference for peptide process development. Optimized for rodent type I hypersensitivity models and mast cell–endothelial crosstalk studies.

Molecular Formula C19H32N6O11
Molecular Weight 520.5 g/mol
CAS No. 125464-46-2
Cat. No. B144685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartyl-seryl-aspartyl-glycyl-lysine
CAS125464-46-2
SynonymsAsp-Ser-Asp-Gly-Lys
aspartyl-seryl-aspartyl-glycyl-lysine
DSDGK
Molecular FormulaC19H32N6O11
Molecular Weight520.5 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1
InChIKeyYTXBJGMYOPYBAT-BJDJZHNGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aspartyl-seryl-aspartyl-glycyl-lysine (CAS 125464-46-2): A Pentapeptide Antiallergic Agent with Dual Immunoregulatory Activity


Aspartyl-seryl-aspartyl-glycyl-lysine (H-Asp-Ser-Asp-Gly-Lys-OH, abbreviated DSDGK) is a synthetic pentapeptide belonging to the class of immunoglobulin E (IgE)-related oligopeptides. It possesses antiallergic, vasodilating, and immunoregulating activities, with demonstrated inhibition of both histamine release from mast cells and IgE antibody production [1]. Its molecular formula is C₁₉H₃₂N₆O₁₁ with a molecular weight of 520.49 g/mol [2].

Why In-Class Peptide Analogs Cannot Substitute for Aspartyl-seryl-aspartyl-glycyl-lysine in Allergic Disease Models


While several oligopeptides containing the -Asp-Gly- or -Asp-Ser- motif exhibit antiallergic activity, their pharmacological profiles differ substantially in terms of potency, dual-action capability, and scalable production. DSDGK distinguishes itself through its unique dual mechanism targeting both histamine release (second stage of type I allergy) and IgE antibody production (first stage), whereas many close analogs show narrower activity spectra [1]. Furthermore, its established recombinant production method using a dihydrofolate reductase (DHFR) fusion handle enables multi-milligram yields per gram of cell protein, a feature not replicated for shorter or longer chain antiallergic peptide analogs [2].

Quantitative Differentiation Evidence for Aspartyl-seryl-aspartyl-glycyl-lysine (DSDGK) vs. Peptide Analogs


Histamine Release Inhibition: Superior Potency Compared to IgE-Derived Control Peptide and Comparable to Cromoglycate

In a rat peritoneal mast cell histamine release assay, DSDGK (H-Asp-Ser-Asp-Gly-Lys-OH) exhibited clear inhibitory activity at a concentration of 10⁻⁵ M, with potency exceeding that of the control pentapeptide H-Asp-Ser-Asp-Pro-Arg-OH (an IgE Fc-region-derived pentapeptide) and comparable to or higher than that of the clinically used mast cell stabilizer disodium cromoglycate (DSCG) [1]. The data were presented as percent histamine release inhibition curves across multiple concentrations.

Type I Allergy Mast Cell Degranulation Histamine Release Assay

Inhibition of Primary IgE Antibody Formation: Class-Level Evidence from Related Pentapeptide and Hexapeptide Studies

DSDGK has been explicitly described as potently inhibiting primary IgE antibody formation in multiple patent disclosures [1]. A closely related hexapeptide analog, H-Ala-Asp-Ser-Asp-Gly-Lys-OH (which contains the full DSDGK sequence with an N-terminal alanine extension), was quantitatively evaluated by Noguchi et al. (1990) and displayed 69.6% inhibition of IgE antibody production in a mouse immunization model [2]. These data provide class-level evidence that the DSDGK scaffold is an active inhibitor of IgE-mediated allergic sensitization, with the shorter pentapeptide offering potential advantages in synthetic cost and formulation simplicity.

Immunoglobulin E Antibody Production Allergic Sensitization

Dual-Stage Pharmacological Mechanism: Simultaneous Inhibition of IgE Production and Histamine Release

Unlike many standard antiallergic agents that act primarily at a single stage of the type I allergic cascade, DSDGK simultaneously inhibits both histamine release (second stage: mast cell degranulation) and IgE antibody production (first stage: allergic sensitization) [1]. By contrast, disodium cromoglycate (DSCG) acts predominantly on the second stage by stabilizing mast cells, while antihistamines target only the third stage (receptor blockade) [2]. This dual-stage blockade is explicitly claimed as a distinguishing feature in the patent literature and positions DSDGK to potentially address allergic disease more comprehensively than single-mechanism agents.

IgE Antibody Histamine Biphasic Inhibition

Scalable Recombinant Production via DHFR Fusion System: Quantified Yield Across Multimeric Constructs

DSDGK has been efficiently produced using a dihydrofolate reductase (DHFR) fusion handle system expressed in Escherichia coli, with yields quantified across three multimeric constructs: the DHFR-(DSDGK)₂₈ construct yielded 99 mg of purified monomeric peptide per gram of total E. coli cell protein, while DHFR-(DSDGK)₁₄ and DHFR-(DSDGK)₃ yielded 43 mg/g and 11 mg/g, respectively [1]. The fused proteins were purified by methotrexate affinity chromatography, digested with trypsin, and the monomeric DSDGK was isolated by HPLC. No equivalent recombinant production system with comparable yield data has been reported for related antiallergic peptides such as H-Ser-Asp-Gly-Lys-OH or H-Asp-Gly-Lys-OH.

Recombinant Peptide Production DHFR Affinity Handle E. coli Expression

Patent-Protected Composition of Matter and Therapeutic Use Covering Multiple Indications

DSDGK (H-Asp-Ser-Asp-Gly-Lys-OH) is specifically and explicitly claimed as a composition of matter in US Patent 4,933,323, which also claims antiallergic agents containing the peptide as an active ingredient [1]. Additionally, US Patent 5,118,669 claims therapeutic uses of DSDGK as an antiallergic agent, vasodilator, and immunoregulator [2]. A further patent, US 5,223,487, reinforces the antiallergic agent claims for this pentapeptide [3]. This multi-patent portfolio provides procurement assurance regarding freedom-to-operate and distinguishes DSDGK from unpatented or public-domain peptide analogs whose commercial use may carry greater uncertainty.

Intellectual Property Antiallergic Peptide Patent Portfolio

Best Research and Industrial Application Scenarios for Aspartyl-seryl-aspartyl-glycyl-lysine (DSDGK)


Preclinical Type I Allergy Models Requiring Combined IgE Suppression and Mast Cell Stabilization

DSDGK is optimally deployed in rodent models of type I hypersensitivity (e.g., ovalbumin-induced allergic rhinitis, passive cutaneous anaphylaxis) where its dual mechanism—inhibiting both IgE antibody production and histamine release—can be evaluated simultaneously. Its demonstrated histamine release inhibition at 10⁻⁵ M, with potency exceeding the control peptide H-Asp-Ser-Asp-Pro-Arg-OH and comparable to cromoglycate, supports its use as a positive control or test article in mast cell degranulation assays [1]. The class-level evidence of IgE suppression further supports its application in sensitization-phase studies [2].

Antiallergic Drug Lead Optimization and Structure-Activity Relationship (SAR) Studies

The DSDGK pentapeptide serves as a minimal active scaffold for SAR campaigns targeting allergic disease. The availability of quantitative comparator data—including the 69.6% IgE inhibition achieved by the hexapeptide analog—enables researchers to systematically evaluate how N-terminal extension, residue substitution, or side-chain modification affects dual-stage potency [1]. Its shorter sequence length (5 amino acids vs. 6 for the hexapeptide analog) provides a cost advantage for synthesizing large analog libraries during lead optimization [2].

Scalable Peptide Manufacturing Process Development Using Recombinant Expression Platforms

For industrial biotechnology groups developing recombinant peptide production processes, DSDGK offers a well-characterized benchmark system. The DHFR fusion handle approach has been validated with quantitative yield data (up to 99 mg/g total cell protein for the DHFR-(DSDGK)₂₈ construct), enabling direct comparison with alternative expression or synthetic strategies [1]. This established protocol can serve as a reference method for evaluating process improvements, cost-per-gram calculations, and scale-up feasibility studies for small bioactive peptides.

Immunoregulatory Research Requiring a Patent-Documented Peptide Tool with Dual Vasodilator and Antiallergic Activity

DSDGK is uniquely suited for research programs investigating the intersection of allergic inflammation and vascular regulation, given its patent-documented dual activity as both an antiallergic agent and a vasodilator [1]. This dual functionality, combined with its immunoregulatory claims, makes it a valuable tool compound for studying mast cell–endothelial cell crosstalk, neurogenic inflammation, and other pathways where histamine release and vascular tone are mechanistically linked.

Quote Request

Request a Quote for Aspartyl-seryl-aspartyl-glycyl-lysine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.